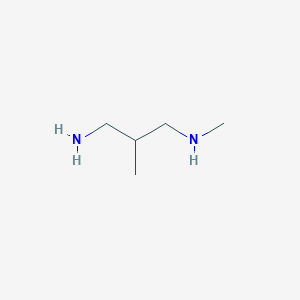

N,2-Dimethyl-1,3-propanediamine

Description

Properties

IUPAC Name |

N',2-dimethylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2/c1-5(3-6)4-7-2/h5,7H,3-4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKAXXLXZPQLQHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20597563 | |

| Record name | N~1~,2-Dimethylpropane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1251384-75-4 | |

| Record name | N~1~,2-Dimethylpropane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,2-Dimethyl-1,3-propanediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Dimethyl-1,3-propanediamine Isomers

Introduction: This guide addresses the chemical properties of dimethyl-substituted 1,3-propanediamines. The specific isomer, N,2-Dimethyl-1,3-propanediamine, is not extensively documented in scientific literature or commercially prominent. Therefore, this whitepaper provides a comprehensive technical overview of three closely related, structurally significant, and industrially vital isomers. Understanding the distinct characteristics of these compounds is crucial for researchers, scientists, and drug development professionals, as the precise placement of the two methyl groups profoundly influences their physicochemical properties, reactivity, and applications. We will explore the properties of 2,2-Dimethyl-1,3-propanediamine, N,N-Dimethyl-1,3-propanediamine (DMAPA), and N,N'-Dimethyl-1,3-propanediamine, providing a comparative analysis to guide their selection and use in experimental design and chemical synthesis.

Part 1: 2,2-Dimethyl-1,3-propanediamine

Also known as Neopentanediamine, this isomer is characterized by a quaternary carbon at the C2 position of the propane backbone. This sterically hindered structure, with two primary amine groups, imparts unique properties valuable in polymer and coordination chemistry.

Chemical Identity and Structure

-

IUPAC Name: 2,2-dimethylpropane-1,3-diamine[1]

-

CAS Number: 7328-91-8[1]

-

Synonyms: Neopentanediamine, 1,3-Diamino-2,2-dimethylpropane, 2,2-Dimethyltrimethylenediamine[1]

-

Molecular Weight: 102.18 g/mol [1]

Caption: Structure of 2,2-Dimethyl-1,3-propanediamine.

Physicochemical Properties

The physical and chemical data for 2,2-Dimethyl-1,3-propanediamine are summarized below.

| Property | Value | Source(s) |

| Appearance | Solid | |

| Melting Point | 29-31 °C | |

| Boiling Point | 152-154 °C | |

| Density | 0.851 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.4566 | |

| Flash Point | 52 °C (125.6 °F) |

Reactivity and Applications

The two primary amine groups of 2,2-Dimethyl-1,3-propanediamine make it an excellent bidentate ligand and a versatile building block.

-

Coordination Chemistry: It readily forms stable complexes with various metals, including aluminum, gallium, and copper. These metal complexes can function as catalysts in diverse chemical reactions.

-

Polymer Synthesis: It serves as a diamine component in the synthesis of high-performance polyamides and polyurethanes. The neopentyl core provides rigidity and thermal stability to the resulting polymer chains.

-

Biomaterials: This diamine is utilized in creating hydrogels and other biocompatible materials for applications in drug delivery and tissue engineering.

-

Chelating Agent: Its structure allows it to act as a chelating agent, binding to heavy metal ions, which suggests potential utility in treating heavy metal poisoning.

Spectroscopic Profile

-

¹H NMR: The proton NMR spectrum is relatively simple due to the molecule's symmetry. It will show a singlet for the two equivalent methyl groups, a singlet for the two equivalent methylene (-CH₂-) groups, and a broad singlet for the amine (-NH₂) protons.[1][3]

-

IR Spectroscopy: The infrared spectrum displays characteristic peaks for N-H stretching of the primary amine groups (typically in the 3300-3500 cm⁻¹ region), C-H stretching from the methyl and methylene groups (around 2850-2960 cm⁻¹), and N-H bending vibrations (around 1600 cm⁻¹).[1]

Safety and Handling

2,2-Dimethyl-1,3-propanediamine is classified as a corrosive substance.

-

GHS Hazards: Causes severe skin burns and eye damage (H314), is harmful if swallowed (H302) or in contact with skin (H312), and may cause an allergic skin reaction (H317).[1]

-

Precautions: Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust/fumes. Use in a well-ventilated area.[4]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as acids and strong oxidizing agents.[4]

Part 2: N,N-Dimethyl-1,3-propanediamine (DMAPA)

DMAPA is a highly versatile diamine featuring one primary and one tertiary amine group. This structural asymmetry is key to its widespread use, particularly in the synthesis of surfactants.

Chemical Identity and Structure

-

IUPAC Name: N¹,N¹-dimethylpropane-1,3-diamine

-

Synonyms: DMAPA, 3-Dimethylaminopropylamine, 1-Amino-3-(dimethylamino)propane[7]

-

Molecular Formula: C₅H₁₄N₂[5]

Caption: Structure of N,N-Dimethyl-1,3-propanediamine (DMAPA).

Physicochemical Properties

DMAPA is a colorless liquid with a characteristic ammonia-like odor.[5][6]

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow liquid | [6][7] |

| Melting Point | -60 °C | [5][6] |

| Boiling Point | 133 °C | [6] |

| Density | 0.817 g/mL at 25 °C | [6] |

| Refractive Index (n20/D) | 1.4335 - 1.4375 | [6] |

| Flash Point | 20 °C (68 °F) (closed cup) | [6] |

| Water Solubility | Miscible | [5][6] |

Synthesis and Reactivity

The industrial synthesis of DMAPA is a robust two-step process.[8][9]

-

Michael Addition: Dimethylamine reacts with acrylonitrile to form N,N-dimethylaminopropionitrile (DMAPN).

-

Hydrogenation: The intermediate DMAPN is then catalytically hydrogenated, typically using a Raney-Ni catalyst, to yield DMAPA.[8][10]

Caption: Industrial synthesis pathway for DMAPA.

The presence of both a primary and a tertiary amine allows for selective reactions. The primary amine is more nucleophilic and is the typical site for reactions like amidation and imine formation, leaving the tertiary amine available for quaternization or catalysis.

Applications

DMAPA is a crucial intermediate in numerous fields.[6][11]

-

Surfactants: It is a key building block for mild amphoteric surfactants, most notably cocamidopropyl betaine, which is widely used in shampoos, soaps, and cosmetics.[9][11]

-

Industrial Applications: It is used to produce polyurethane catalysts, epoxy resin hardeners, corrosion inhibitors, water treatment chemicals (flocculants), and additives for lubricants and gasoline.[6][7][11]

-

Agrochemicals and Pharmaceuticals: DMAPA serves as an intermediate in the synthesis of various pesticides and active pharmaceutical ingredients.[6][12]

Safety and Handling

DMAPA is a corrosive and flammable liquid.

-

GHS Hazards: Flammable liquid and vapor (H226), causes burns (H314), harmful if swallowed (R22), and may cause sensitization by skin contact (R43).[5]

-

Precautions: Must be handled in a well-ventilated area, away from ignition sources.[5] Operators should wear suitable protective clothing, gloves, and eye/face protection.[5]

-

Storage: Store in a cool, well-ventilated place in tightly sealed containers.[5]

Part 3: N,N'-Dimethyl-1,3-propanediamine

This isomer is a symmetrical diamine with two secondary amine groups. It is often used where a flexible diamine linker or cross-linking agent is required.

Chemical Identity and Structure

-

IUPAC Name: N,N'-dimethylpropane-1,3-diamine[13]

-

CAS Number: 111-33-1[13]

-

Synonyms: 1,3-Bis(methylamino)propane, N1,N3-Dimethylpropane-1,3-diamine[13]

Caption: Structure of N,N'-Dimethyl-1,3-propanediamine.

Physicochemical Properties

This compound is a highly flammable, corrosive liquid.[13][14]

| Property | Value | Source(s) |

| Appearance | Clear colorless liquid | [15][16] |

| Melting Point | -78.72 °C | [15] |

| Boiling Point | 145 °C | [14] |

| Density | 0.817 g/mL at 25 °C | [16] |

| Refractive Index (n20/D) | 1.438 | [15][16] |

| Flash Point | 20 °C (68 °F) | [14] |

| Water Solubility | Fully miscible | [15][16] |

Reactivity and Applications

With two reactive secondary amine groups, N,N'-Dimethyl-1,3-propanediamine is an effective cross-linking agent.[14] Its reactivity is similar to other secondary amines, readily undergoing reactions like acylation, alkylation, and condensation. It is primarily used in laboratory settings for the synthesis of more complex molecules and as a component in polymer chemistry where a flexible linker between monomer units is desired.

Safety and Handling

This substance is highly flammable and causes severe skin burns and eye damage.

-

GHS Hazards: Highly flammable liquid and vapor (H225) and causes severe skin burns and eye damage (H314).[13][17]

-

Precautions: Keep away from heat, sparks, and open flames.[17][18] Ground/bond container and receiving equipment to prevent static discharge.[17][18] Wear appropriate PPE, including chemical-resistant gloves and safety goggles.[18]

-

Storage: Store locked up in a well-ventilated place. Keep cool.[17][18] Keep container tightly closed.[18]

Part 4: Experimental Protocol: Synthesis of N,N-Dimethyl-1,3-propanediamine (DMAPA)

This protocol describes a standard laboratory-scale batch process for the two-step synthesis of DMAPA. This process must be conducted in a chemical fume hood with appropriate safety precautions.

Step 1: Synthesis of N,N-dimethylaminopropionitrile (DMAPN)

-

Reactor Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube.

-

Charging Reactants: Charge the flask with a 40% aqueous solution of dimethylamine. Cool the flask in an ice-water bath.

-

Addition: Add acrylonitrile dropwise from the dropping funnel to the stirred dimethylamine solution over 1-2 hours, maintaining the internal temperature below 20°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours.

-

Work-up: Transfer the reaction mixture to a separatory funnel. The product, DMAPN, will form an upper organic layer. Separate the layers and wash the organic layer with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude DMAPN.

Step 2: Hydrogenation of DMAPN to DMAPA

-

Catalyst Preparation: In a high-pressure hydrogenation reactor (autoclave), add Raney-Nickel catalyst (approx. 5-10% by weight of DMAPN) as a slurry in ethanol.

-

Charging Reactants: Add the crude DMAPN from Step 1 and additional ethanol as a solvent to the reactor.

-

Hydrogenation: Seal the reactor, purge it several times with nitrogen, and then with hydrogen. Pressurize the reactor with hydrogen (typically 3-5 MPa) and heat to 70-90°C.[10]

-

Monitoring: Maintain vigorous stirring. The reaction is complete when hydrogen uptake ceases.

-

Work-up and Purification: Cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of celite to remove the catalyst. The resulting solution is then purified by fractional distillation under vacuum to yield high-purity DMAPA.

Caption: Experimental workflow for the batch synthesis of DMAPA.

References

-

PubChem. (n.d.). 2,2-Dimethyl-1,3-propanediamine. National Center for Biotechnology Information. Retrieved from [Link]

- AiFChem. (n.d.). 13323-41-6 | 3-Benzyl-9-methyl-3,9-diazaspiro[5.5.... Retrieved from https://www.aifchem.com/product/13323-41-6.html

-

ChemBK. (n.d.). N,N-Dimethyl-1,3-propanediamine. Retrieved from [Link]

-

NIST. (n.d.). 2,2-Dimethyl-1,3-propanediamine. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). N,N'-Dimethyl-1,3-propanediamine. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (n.d.). N,N'-Dimethyl-1,3-propanediamine. Retrieved from [Link]

-

Wikipedia. (n.d.). N,N′-Dimethyl-1,3-propanediamine. Retrieved from [Link]

- Meng, Q., et al. (2013). Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously. Chemical Engineering Transactions, 35, 1087-1092.

- Google Patents. (n.d.). CN103333073B - Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method.

-

Wikipedia. (n.d.). 1,3-Diaminopropane. Retrieved from [Link]

- NICNAS. (2015). 1,3-Propanediamine, N,N-dimethyl-: Human health tier II assessment. Australian Government Department of Health.

- Google Patents. (n.d.). CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). N,N-Dimethyl-1,3-propane diamine: A Versatile Chemical Compound. Retrieved from [Link]

-

NIST. (n.d.). 1,3-Propanediamine, N,N-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Chemsrc. (n.d.). 3-methyl-3,9-diazaspiro[5.5]undecane | CAS#:13323-45-0. Retrieved from [Link]

Sources

- 1. 2,2-Dimethyl-1,3-propanediamine | C5H14N2 | CID 81770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,2-Dimethyl-1,3-propanediamine [webbook.nist.gov]

- 3. 2,2-DIMETHYL-1,3-PROPANEDIAMINE(7328-91-8) 1H NMR spectrum [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. chembk.com [chembk.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. echemi.com [echemi.com]

- 8. Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously | Chemical Engineering Transactions [cetjournal.it]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. CN103333073B - Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method - Google Patents [patents.google.com]

- 11. nbinno.com [nbinno.com]

- 12. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 13. N,N'-Dimethyl-1,3-propanediamine | C5H14N2 | CID 66978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. N,N′-Dimethyl-1,3-propanediamine - Wikipedia [en.wikipedia.org]

- 15. N,N'-Dimethyl-1,3-propanediamine|lookchem [lookchem.com]

- 16. echemi.com [echemi.com]

- 17. echemi.com [echemi.com]

- 18. N,N'-Dimethyl-1,3-propanediamine - Safety Data Sheet [chemicalbook.com]

A Technical Guide to the Synthesis and Characterization of N,2-Dimethyl-1,3-propanediamine

Abstract: This guide provides a comprehensive technical overview for the synthesis and characterization of N,2-Dimethyl-1,3-propanediamine, a diamine with significant potential as a chemical intermediate and building block in various industrial applications. Drawing from established principles in organic synthesis and analytical chemistry, this document details a robust two-step synthetic pathway. Furthermore, it establishes a framework for the structural elucidation and purity verification of the target compound using modern spectroscopic techniques. This paper is intended for researchers, chemists, and drug development professionals who require a practical, in-depth understanding of this compound's preparation and analysis.

Part 1: Strategic Synthesis of this compound

Rationale for the Selected Synthetic Pathway

The synthesis of diamines is a cornerstone of industrial organic chemistry, with applications ranging from the production of polyamides and epoxy resin hardeners to surfactants and pharmaceuticals.[1] For this compound, a highly efficient and scalable two-step approach has been designed. This pathway is an adaptation of the well-established industrial synthesis for related propanediamines, which involves a Michael addition followed by catalytic hydrogenation.[2][3]

The chosen strategy begins with the Michael addition of methylamine to 2-methylacrylonitrile (methacrylonitrile). This choice is predicated on the high reactivity of the α,β-unsaturated nitrile and the ready availability of the starting materials. The subsequent step involves the catalytic hydrogenation of the resulting aminonitrile intermediate, N,2-dimethyl-3-aminopropionitrile. This reduction is a clean and efficient method for converting the nitrile functional group into a primary amine, yielding the desired product with high fidelity.[4] This pathway is not only chemically sound but also amenable to both batch and continuous flow processes, offering significant flexibility for production scale-up.[3][4]

Visualizing the Synthetic Workflow

The two-step synthesis is outlined below. The initial phase is the formation of the aminonitrile intermediate, followed by the reduction to the target diamine.

Caption: Figure 1: Synthetic Pathway for this compound.

Detailed Experimental Protocol

This protocol is a self-validating system; the successful synthesis of the intermediate in Step 1 is a prerequisite for proceeding to Step 2, and the final characterization validates the entire process.

Step 1: Synthesis of N,2-dimethyl-3-aminopropionitrile (Intermediate)

-

Reactor Setup: To a temperature-controlled pressure reactor equipped with a magnetic stirrer, charge a 40% aqueous solution of methylamine. The molar ratio of methylamine to 2-methylacrylonitrile should be maintained at approximately 1.1:1 to ensure complete consumption of the acrylonitrile.

-

Reagent Addition: Slowly add 2-methylacrylonitrile to the stirred methylamine solution. The addition should be controlled to keep the reaction temperature below 40°C, as the Michael addition is exothermic.

-

Reaction Conditions: After the addition is complete, seal the reactor and heat the mixture to 60-70°C. Maintain this temperature with vigorous stirring for 4-6 hours.

-

In-Process Control: Monitor the reaction progress by taking aliquots and analyzing them via Gas Chromatography (GC) to confirm the disappearance of the 2-methylacrylonitrile starting material.

-

Work-up and Isolation: Once the reaction is complete, cool the reactor to room temperature. The crude product can be separated from the aqueous layer. For laboratory scale, this may involve extraction with a suitable solvent like dichloromethane, followed by drying over anhydrous sodium sulfate. The solvent is then removed under reduced pressure. The resulting crude N,2-dimethyl-3-aminopropionitrile is typically of sufficient purity for the next step.

Step 2: Hydrogenation of N,2-dimethyl-3-aminopropionitrile

-

Catalyst Preparation: In a high-pressure hydrogenation vessel (autoclave), place the crude N,2-dimethyl-3-aminopropionitrile from Step 1 dissolved in a suitable solvent, such as methanol or ethanol. Add a catalytic amount of Raney Nickel (approx. 5-10% by weight), which has been washed with the reaction solvent. A small amount of a base like sodium hydroxide is often added to suppress side reactions.[4]

-

Hydrogenation Reaction: Seal the autoclave, purge it several times with nitrogen, and then with hydrogen gas. Pressurize the vessel with hydrogen to 3-6 MPa.[4] Heat the mixture to 70-90°C with vigorous stirring.

-

Reaction Monitoring: The progress of the hydrogenation is monitored by the cessation of hydrogen uptake. The reaction is typically complete within 3-5 hours.

-

Catalyst Removal: After cooling the reactor to room temperature and carefully venting the excess hydrogen, the catalyst is removed by filtration. Caution: Raney Nickel is pyrophoric and must be handled with extreme care, always kept wet with solvent and never exposed to air when dry.

-

Purification: The solvent is removed from the filtrate by rotary evaporation. The resulting crude this compound is then purified by fractional distillation under reduced pressure to yield the final product with >99% purity.

Part 2: Comprehensive Characterization

Structural confirmation and purity assessment are critical to validate the synthetic output. A multi-technique analytical approach ensures the unambiguous identification of this compound.

Analytical Workflow

The characterization process follows a logical sequence, starting with techniques that identify functional groups (IR), moving to detailed structural mapping (NMR), and finally confirming molecular weight and fragmentation (MS). Purity is typically assessed using chromatography.

Caption: Figure 2: Analytical Workflow for Product Characterization.

Predicted Spectroscopic Data

The following data are predicted based on the known spectral properties of structurally similar diamines, such as 2,2-dimethyl-1,3-propanediamine and N,N-dimethyl-1,3-propanediamine.[5][6][7]

Table 1: Predicted NMR Data for this compound (in CDCl₃)

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| H | ~0.95 | Doublet | 3H | CH ₃-CH |

| H | ~1.50 | Broad Singlet | 3H | NH ₂ & NH |

| H | ~1.80 | Multiplet | 1H | CH₃-CH |

| H | ~2.35 | Singlet | 3H | N-CH ₃ |

| H | ~2.50 | Multiplet | 2H | CH ₂-NHCH₃ |

| H | ~2.70 | Multiplet | 2H | CH ₂-NH₂ |

| ¹³C NMR | Predicted δ (ppm) | Assignment | ||

| C | ~17 | C H₃-CH | ||

| C | ~35 | CH₃-C H | ||

| C | ~37 | N-C H₃ | ||

| C | ~48 | C H₂-NH₂ |

| C | ~55 | | | C H₂-NHCH₃ |

Table 2: Predicted IR and MS Data

| Technique | Value | Assignment |

|---|---|---|

| FTIR | 3350-3250 cm⁻¹ | N-H stretching (primary and secondary amines) |

| 2960-2850 cm⁻¹ | C-H stretching (aliphatic) | |

| 1650-1580 cm⁻¹ | N-H bending (primary amine) | |

| 1150-1050 cm⁻¹ | C-N stretching | |

| Mass Spec. | m/z = 116 | Molecular Ion [M]⁺ |

| | m/z = 44, 58, 72 | Key fragments from α-cleavage next to N atoms |

References

- Amino Acid Based Synthesis of Chiral Long Chain Diamines and Tetramines - PMC - NIH. (n.d.).

- Reductive Amination, and How It Works. (2017). Master Organic Chemistry.

- Reductive Amin

- Reductive Amin

- Reductive amin

- Synthesis of 1,1-diamines (aminals). (n.d.). Organic Chemistry Portal.

- Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.

- Diamine Biosynthesis: Research Progress and Applic

- Synthesis of Amino Acid-Derived 1,4-Diamine. (n.d.). SlidePlayer.

- Biosynthesis of diamines in engineered microorganisms. (n.d.).

- N,N-Dimethyl-1,3-propanediamine Formula. (n.d.). ECHEMI.

- 2,2-DIMETHYL-1,3-PROPANEDIAMINE(7328-91-8) 1H NMR spectrum. (n.d.). ChemicalBook.

- 2,2-Dimethyl-1,3-propanediamine. (n.d.). NIST WebBook.

- 2,2-Dimethyl-1,3-propanediamine | C5H14N2. (n.d.). PubChem.

- N,N'-Dimethyl-1,3-propanediamine | C5H14N2. (n.d.). PubChem.

- what are the chemical properties of N,N-Dimethyl-1,3-propanediamine. (n.d.). Benchchem.

- 2,2-Dimethyl-1,3-propanediamine 99 7328-91-8. (n.d.). Sigma-Aldrich.

- Synthesis of High-Purity N,N-Dimethyl-1,3-propanediamine: Application Notes and Protocols. (n.d.). Benchchem.

- Preparation method of N, N-dimethyl-1, 3-propanediamine. (n.d.).

- 2,2-Dimethyl-1,3-propanediamine. (n.d.). NIST WebBook.

- Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method. (n.d.).

- 1,3-Propanediamine, N,N-diethyl-. (n.d.). NIST WebBook.

- Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously. (2013). Chemical Engineering Transactions.

- 1,3-Propanediamine, N,N-dimethyl-. (n.d.). NIST WebBook.

- N,N-dimethyl-1,3-propanediamine - Optional[

- CAS 111-33-1 N,N'-Dimethyl-1,3-propanediamine. (n.d.). BOC Sciences.

Sources

- 1. journals.asm.org [journals.asm.org]

- 2. CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine - Google Patents [patents.google.com]

- 3. Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously | Chemical Engineering Transactions [cetjournal.it]

- 4. CN103333073B - Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method - Google Patents [patents.google.com]

- 5. 2,2-DIMETHYL-1,3-PROPANEDIAMINE(7328-91-8) 1H NMR [m.chemicalbook.com]

- 6. 2,2-Dimethyl-1,3-propanediamine | C5H14N2 | CID 81770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to Dimethyl-1,3-Propanediamine Isomers: Identification, Properties, and Applications

This guide provides an in-depth analysis of the chemical isomers related to dimethyl-1,3-propanediamine, a class of compounds with significant utility in research and industrial applications. The nomenclature for these diamines can be ambiguous; a query for "N,2-Dimethyl-1,3-propanediamine" may refer to several distinct molecules depending on the placement of the two methyl groups. This document clarifies these distinctions and serves as a technical resource for researchers, chemists, and drug development professionals by detailing the specific properties, synthesis, and applications of the most common and commercially significant isomers.

Navigating the Isomeric Landscape of Dimethyl-1,3-Propanediamine

The structural ambiguity of "this compound" necessitates a clear delineation of the primary isomers. The location of the methyl groups—either on the nitrogen atoms (N-substitution) or the carbon backbone (C-substitution)—defines the molecule's chemical identity and reactivity. This guide will focus on three key isomers often encountered in laboratory and industrial settings:

-

N,N-Dimethyl-1,3-propanediamine (DMAPA) : Both methyl groups are on the same nitrogen atom.

-

2,2-Dimethyl-1,3-propanediamine : Both methyl groups are on the central carbon atom of the propane chain.

-

N,N'-Dimethyl-1,3-propanediamine : One methyl group is attached to each of the two nitrogen atoms.

The following diagram illustrates the structural differences between these key isomers.

Caption: Structures of three common dimethyl-1,3-propanediamine isomers.

N,N-Dimethyl-1,3-propanediamine (DMAPA)

This isomer is arguably the most commercially significant, widely used as an intermediate in the synthesis of a vast range of products.

Identification and Synonyms

-

IUPAC Name : N¹,N¹-Dimethylpropane-1,3-diamine[1]

-

Common Synonyms : DMAPA, 3-(Dimethylamino)propylamine, N,N-Dimethyl-1,3-diaminopropane, 1-Amino-3-(dimethylamino)propane[1]

Physicochemical Properties

DMAPA is a clear, colorless to pale yellow liquid with a characteristic ammoniacal odor.[2] Its bifunctionality, possessing both a primary and a tertiary amine group, is central to its reactivity.[2] It is highly soluble in water and common organic solvents.[2]

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₄N₂ | [1][2] |

| Molecular Weight | 102.18 g/mol | [1][2] |

| Boiling Point | 123 °C to 133 °C | [1][2] |

| Melting Point | -60 °C to -70 °C | [1][2] |

| Density | ~0.81 g/cm³ at 25-30 °C | [1][2] |

| Flash Point | 20 °C to 90 °F (closed cup) | [1][2] |

| Water Solubility | Miscible | [1][2] |

Synthesis Overview

The industrial production of DMAPA is predominantly a two-step process, which can be performed in batch or continuous flow reactors.[3][4]

-

Michael Addition : Dimethylamine undergoes a Michael addition reaction with acrylonitrile to form N,N-dimethylaminopropionitrile (DMAPN).[3]

-

Catalytic Hydrogenation : The intermediate, DMAPN, is then hydrogenated to yield DMAPA. This step typically employs a Raney-Nickel catalyst.[3][5][6]

Caption: Two-step industrial synthesis pathway for DMAPA.

Applications in Research and Drug Development

DMAPA's versatile reactivity makes it a crucial building block in numerous applications:

-

Surfactant Synthesis : It is a key precursor in the manufacture of cocamidopropyl betaine, a widely used mild amphoteric surfactant in personal care products like shampoos and soaps.[3][7]

-

Polymer Chemistry : DMAPA serves as a hardening agent for epoxy resins, a catalyst for polyurethane production, and a monomer in the synthesis of various polymers.[2][7]

-

Pharmaceutical and Agrochemical Intermediate : Its role as an intermediate is critical in the synthesis of various active pharmaceutical ingredients (APIs) and pesticides.[2][8]

-

Corrosion Inhibitors : It is used to produce chemicals that prevent corrosion in various industrial processes.[3][7]

2,2-Dimethyl-1,3-propanediamine

This isomer is notable for its sterically hindered backbone, which influences the properties of polymers and metal complexes derived from it.

Identification and Synonyms

-

CAS Number : 7328-91-8[9]

-

IUPAC Name : 2,2-dimethylpropane-1,3-diamine[9]

-

Common Synonyms : Neopentanediamine, 1,3-Diamino-2,2-dimethylpropane, 2,2-Dimethyltrimethylenediamine

Physicochemical Properties

This compound is a solid at room temperature and features two primary amine groups.[10] The gem-dimethyl group on the central carbon atom provides structural rigidity.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₄N₂ | [9] |

| Molecular Weight | 102.18 g/mol | [9] |

| Boiling Point | 152-154 °C | [11] |

| Melting Point | 29-31 °C | [11] |

| Density | 0.851 g/mL at 25 °C | [11] |

| Flash Point | 52 °C (125.6 °F) |

Applications in Research and Drug Development

The unique structure of 2,2-dimethyl-1,3-propanediamine lends itself to specialized applications:

-

Polymer Synthesis : It is used as a diamine component in the production of high-performance polyamides and polyurethanes, where its rigid structure can enhance thermal stability and mechanical properties.[10]

-

Coordination Chemistry : It acts as a bidentate ligand in the preparation of metal complexes with elements like copper, aluminum, and gallium.[10] These complexes can function as catalysts in various chemical reactions.[10]

-

Biomaterials : It is utilized in creating hydrogels and other biocompatible materials for potential applications in drug delivery and tissue engineering.[10]

-

Chelating Agent : Due to its diamine structure, it has potential as a chelating agent for binding metal ions.[10]

N,N'-Dimethyl-1,3-propanediamine

This symmetrical diamine contains two secondary amine groups, which confers different reactivity compared to its isomers with primary or tertiary amines.

Identification and Synonyms

-

CAS Number : 111-33-1[12]

-

IUPAC Name : N,N'-dimethylpropane-1,3-diamine[12]

-

Common Synonyms : 1,3-Bis(methylamino)propane, N,N'-Dimethyltrimethylenediamine[12]

Physicochemical Properties

N,N'-Dimethyl-1,3-propanediamine is a flammable liquid that is corrosive and can cause severe skin and eye damage.[12]

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₄N₂ | [12] |

| Molecular Weight | 102.18 g/mol | [12] |

| Boiling Point | 145 °C | [13] |

| Density | 0.817 g/mL | [13] |

| Flash Point | 20 °C | [13] |

Applications in Research and Drug Development

-

Pharmaceutical Synthesis : As a diamine with two secondary amines, it serves as a crucial building block for synthesizing various pharmaceutical compounds and is used extensively in biomedical research.[][15]

-

Organic Synthesis : It is an important raw material in organic synthesis, agrochemicals, and the production of dyestuffs.[15]

-

Cross-linking Reagent : It can be used as a chemical cross-linking reagent in polymer chemistry.[13]

Experimental Protocols: Characterization

For any of the discussed isomers, structural confirmation and purity assessment are critical. The following is a generalized workflow for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for distinguishing between the isomers.

-

Sample Preparation : Prepare a solution by dissolving 5-25 mg of the diamine in a suitable deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube.

-

Data Acquisition : Acquire the spectrum on a spectrometer (300 MHz or higher). Key parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

Spectral Interpretation :

-

N,N-Dimethyl (DMAPA) : Will show a characteristic singlet for the six protons of the two N-CH₃ groups, along with multiplets for the three methylene (-CH₂-) groups.

-

2,2-Dimethyl : Will show a singlet for the six protons of the C-(CH₃)₂ groups and distinct signals for the two non-equivalent methylene groups.

-

N,N'-Dimethyl : Will show a signal for the six protons of the two N-CH₃ groups (often a doublet if coupled to N-H) and a signal for the two N-H protons, in addition to methylene signals.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine purity and confirm molecular weight.

-

Sample Preparation : Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

-

GC Separation : Inject the sample into a GC equipped with a suitable capillary column (e.g., a polar column for amines). Use a temperature program to separate the analyte from any impurities.

-

MS Detection : Use electron ionization (EI) as the ionization method. The mass spectrometer will detect the molecular ion peak (M⁺) at m/z 102 for all isomers, but the fragmentation patterns will differ based on the structure, providing further confirmation of identity.

Caption: General workflow for the analytical characterization of diamine isomers.

Safety and Handling

Aliphatic amines like the dimethyl-1,3-propanediamine isomers are typically corrosive, flammable, and can cause skin and respiratory irritation.[9][12]

-

Handling : Always handle these chemicals in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, face shields, gloves (e.g., nitrile), and a lab coat.

-

Storage : Store in a cool, dry, well-ventilated area away from heat, sparks, and incompatible materials such as strong oxidizing agents.[1]

-

Hazards : These compounds can cause severe skin burns and eye damage.[9][12] They may also be harmful if swallowed or in contact with skin.[9]

Always consult the specific Safety Data Sheet (SDS) for the particular isomer before use.

Conclusion

The term "this compound" is chemically ambiguous. Researchers and developers must specify the exact isomer of interest by its CAS number or unambiguous IUPAC name to ensure clarity and safety. N,N-Dimethyl-1,3-propanediamine (DMAPA), 2,2-dimethyl-1,3-propanediamine, and N,N'-dimethyl-1,3-propanediamine each possess distinct physicochemical properties and a unique profile of applications, from consumer products to advanced materials and pharmaceutical synthesis. Understanding the differences in their structure, reactivity, and safety is paramount for their effective and responsible use in scientific and industrial endeavors.

References

-

PubChem. (n.d.). 2,2-Dimethyl-1,3-propanediamine. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 1,3-Propanediamine, N,N,N',N'-tetramethyl-. National Institute of Standards and Technology. Retrieved from [Link]

-

PubChem. (n.d.). N,N'-Dimethyl-1,3-propanediamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). N,N′-Dimethyl-1,3-propanediamine. Retrieved from [Link]

-

Chemsrc. (n.d.). N,N'-Dimethyl-1,3-propanediamine. Retrieved from [Link]

- Meng, Q., Deng, C., Li, Y., & Du, J. (2013). Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously. Chemical Engineering Transactions, 35, 1087-1092.

- Google Patents. (n.d.). Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method.

- NICNAS. (2015). 1,3-Propanediamine, N,N-dimethyl-: Human health tier II assessment. Australian Government Department of Health.

- Google Patents. (n.d.). Preparation method of N, N-dimethyl-1, 3-propanediamine.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). N,N-Dimethyl-1,3-propane diamine: A Versatile Chemical Compound. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine - Google Patents [patents.google.com]

- 5. Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously | Chemical Engineering Transactions [cetjournal.it]

- 6. CN103333073B - Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 9. 2,2-Dimethyl-1,3-propanediamine | C5H14N2 | CID 81770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2,2-ジメチル-1,3-プロパンジアミン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 11. 2,2-DIMETHYL-1,3-PROPANEDIAMINE | 7328-91-8 [chemicalbook.com]

- 12. N,N'-Dimethyl-1,3-propanediamine | C5H14N2 | CID 66978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. N,N′-Dimethyl-1,3-propanediamine - Wikipedia [en.wikipedia.org]

- 15. CAS 111-33-1: N,N′-Dimethyl-1,3-propanediamine [cymitquimica.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 2,2-Dimethyl-1,3-propanediamine

A Note on Nomenclature: This guide focuses on the spectroscopic data for 2,2-Dimethyl-1,3-propanediamine (CAS No: 7328-91-8). The initial topic "N,2-Dimethyl-1,3-propanediamine" is ambiguous and likely a typographical error. Given the availability of comprehensive data, this guide will detail the spectral features of the 2,2-dimethyl isomer.

Introduction

2,2-Dimethyl-1,3-propanediamine, also known as neopentanediamine, is a diamine with a unique gem-dimethyl arrangement on the central carbon of the propane backbone. This structural feature imparts specific properties and distinct spectroscopic signatures. It is a valuable building block in polymer chemistry, particularly in the synthesis of polyamides and polyurethanes, where it enhances thermal stability and mechanical properties. Furthermore, its ability to act as a bidentate ligand allows for the formation of various metal complexes used as catalysts.

Accurate and comprehensive spectroscopic analysis is paramount for confirming the identity, purity, and structure of 2,2-Dimethyl-1,3-propanediamine in research and industrial applications. This guide provides a detailed examination of its Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) data, offering insights into the interpretation of its spectra and the underlying molecular characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2,2-Dimethyl-1,3-propanediamine, its high degree of symmetry simplifies its NMR spectra.

¹H NMR Spectroscopy

The proton NMR spectrum of 2,2-Dimethyl-1,3-propanediamine is characterized by three distinct signals corresponding to the different proton environments in the molecule.

Table 1: ¹H NMR Spectral Data for 2,2-Dimethyl-1,3-propanediamine

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.5 - 2.7 | Singlet | 4H | Methylene protons (-CH₂-) |

| ~1.2 - 1.5 | Singlet (broad) | 4H | Amine protons (-NH₂) |

| ~0.8 - 0.9 | Singlet | 6H | Methyl protons (-CH₃) |

Interpretation:

-

The methylene protons adjacent to the primary amine groups appear as a singlet, indicating their chemical equivalence.

-

The amine protons typically appear as a broad singlet due to quadrupole broadening and potential hydrogen exchange. The chemical shift of this peak can be highly dependent on the solvent and concentration.

-

The methyl protons also appear as a singlet, as all six protons on the two methyl groups are chemically equivalent due to the molecule's symmetry.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of 2,2-Dimethyl-1,3-propanediamine is also simplified by its molecular symmetry, displaying only three signals.[1]

Table 2: ¹³C NMR Spectral Data for 2,2-Dimethyl-1,3-propanediamine

| Chemical Shift (ppm) | Assignment |

| ~50 - 55 | Methylene carbons (-CH₂-) |

| ~35 - 40 | Quaternary carbon (-C(CH₃)₂-) |

| ~20 - 25 | Methyl carbons (-CH₃) |

Interpretation:

-

The methylene carbons are the most deshielded of the carbon signals due to their proximity to the electronegative nitrogen atoms.

-

The quaternary carbon appears at an intermediate chemical shift.

-

The methyl carbons are the most shielded and therefore appear at the lowest chemical shift.[2]

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-25 mg of 2,2-Dimethyl-1,3-propanediamine in a suitable deuterated solvent (e.g., CDCl₃, D₂O) in an NMR tube.

-

Data Acquisition: Acquire the spectra on a 300 MHz or higher field NMR spectrometer. For ¹H NMR, typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled experiment is standard.[3]

Caption: Molecular structure with color-coded atoms for NMR correlation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Characteristic FTIR Absorption Bands for 2,2-Dimethyl-1,3-propanediamine

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3300 - 3500 | Medium-Strong | N-H stretch | Primary Amine (-NH₂) |

| 2850 - 3000 | Strong | C-H stretch | Alkane (-CH₂, -CH₃) |

| 1550 - 1650 | Medium | N-H bend (scissoring) | Primary Amine (-NH₂) |

| 1450 - 1475 | Medium | C-H bend (scissoring) | Methylene (-CH₂) |

| 1365 - 1385 | Medium-Weak | C-H bend (symmetric) | gem-Dimethyl |

| 1000 - 1250 | Medium-Strong | C-N stretch | Amine |

Interpretation:

-

The broad absorption in the 3300-3500 cm⁻¹ region is characteristic of the N-H stretching vibrations of the primary amine groups. The presence of two peaks in this region (symmetric and asymmetric stretching) is often observed for primary amines.

-

The strong absorptions in the 2850-3000 cm⁻¹ range are due to the C-H stretching of the methyl and methylene groups.

-

The peak between 1550-1650 cm⁻¹ corresponds to the N-H bending vibration.

-

The presence of a doublet in the 1365-1385 cm⁻¹ region is a strong indicator of a gem-dimethyl group .

-

The C-N stretching vibration is observed in the fingerprint region.

Experimental Protocol for FTIR Spectroscopy

-

Sample Preparation (Neat Liquid/Solid): As 2,2-Dimethyl-1,3-propanediamine is a low melting solid, a thin film can be prepared by melting a small amount between two NaCl or KBr plates.[3]

-

Data Acquisition: Place the salt plates in the sample holder of the FTIR spectrometer and record the spectrum, typically over a range of 4000-400 cm⁻¹.

Caption: A simplified workflow for acquiring an FTIR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Table 4: Significant Mass Spectrometry Peaks for 2,2-Dimethyl-1,3-propanediamine

| m/z | Proposed Fragment |

| 102 | [M]⁺ (Molecular Ion) |

| 85 | [M - NH₃]⁺ |

| 72 | [M - CH₂NH₂]⁺ |

| 58 | [CH₂=C(CH₃)CH₂NH₂]⁺ |

| 44 | [CH₃CH=NH₂]⁺ |

| 30 | [CH₂=NH₂]⁺ |

Interpretation:

-

The molecular ion peak at m/z 102 confirms the molecular weight of the compound (102.18 g/mol ).[4][5]

-

The fragmentation pattern is characteristic of aliphatic amines. A common fragmentation pathway is the loss of an amino group or cleavage at the carbon-carbon bond alpha to the nitrogen atom.

-

The peak at m/z 30, [CH₂=NH₂]⁺, is a very common and often abundant fragment for primary amines.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Utilize electron ionization (EI) to generate charged fragments.

-

Analysis: The ions are separated based on their mass-to-charge ratio by the mass analyzer.

Caption: A simplified fragmentation pathway for 2,2-Dimethyl-1,3-propanediamine.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the identification and characterization of 2,2-Dimethyl-1,3-propanediamine. The symmetry of the molecule is a key feature that simplifies its NMR spectra, leading to a small number of distinct signals. The FTIR spectrum clearly indicates the presence of primary amine and gem-dimethyl functional groups. The mass spectrum confirms the molecular weight and shows a characteristic fragmentation pattern for an aliphatic diamine. Together, these spectroscopic techniques provide a robust and self-validating system for the analysis of this important chemical compound.

References

-

Chemsrc. (2023, August 27). 2,2-Dimethyl-1,3-propanediamine. Retrieved from [Link]

-

PubChem. (n.d.). 2,2-Dimethyl-1,3-propanediamine. Retrieved from [Link]

-

NIST. (n.d.). 2,2-Dimethyl-1,3-propanediamine. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 2,2-Dimethyl-1,3-propanediamine Mass Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]

-

MDPI. (2022). Synthesis, Structural Characterization, Conformational and Topological Classification of Different Salts in the 2,2-Dimethylpropane-1,3-diamine/HCl/H2O-System. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 2,2-dimethylpropane. Retrieved from [Link]

Sources

- 1. 2,2-DIMETHYL-1,3-PROPANEDIAMINE(7328-91-8) 13C NMR spectrum [chemicalbook.com]

- 2. C-13 nmr spectrum of 2,2-dimethylpropane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of neopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. 2,2-Dimethyl-1,3-propanediamine [webbook.nist.gov]

An In-depth Technical Guide to the Reaction Mechanism of N,2-Dimethyl-1,3-propanediamine with Epoxides

This guide provides a comprehensive technical exploration of the reaction mechanism between N,2-dimethyl-1,3-propanediamine and epoxides. Tailored for researchers, scientists, and professionals in drug development and polymer chemistry, this document elucidates the core principles governing this nucleophilic ring-opening reaction, offering insights into its kinetics, regioselectivity, and practical execution.

Introduction: The Significance of the Amine-Epoxide Reaction

The reaction of amines with epoxides is a cornerstone of organic synthesis, forming the basis for the production of β-amino alcohols and the cross-linking of epoxy resins.[1][2] β-amino alcohols are crucial structural motifs in a wide array of pharmaceuticals and biologically active compounds.[2][3] In polymer science, the amine-epoxide addition is the fundamental curing reaction for epoxy resins, creating durable, cross-linked networks with excellent mechanical and chemical resistance.[4]

This compound is an unsymmetrical diamine featuring both a primary and a tertiary amine group.[5] This structural asymmetry introduces intriguing complexities into its reaction with epoxides, particularly concerning the relative nucleophilicity of the two amine centers and the resulting regioselectivity of the epoxide ring-opening. Understanding these nuances is paramount for controlling reaction outcomes and designing materials with desired properties. This guide will delve into the mechanistic intricacies of this reaction, providing a robust framework for its application in research and development.

The Core Reaction Mechanism: A Nucleophilic Addition Pathway

The reaction between this compound and an epoxide proceeds via a nucleophilic substitution (SN2) mechanism.[6] The reaction is driven by the high ring strain of the three-membered epoxide ring, which renders the carbon atoms susceptible to nucleophilic attack.[7]

The fundamental steps of the reaction are as follows:

-

Nucleophilic Attack: The lone pair of electrons on a nitrogen atom of the diamine acts as a nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring.

-

Ring-Opening: This attack leads to the concerted opening of the epoxide ring, relieving the ring strain.

-

Proton Transfer: The resulting alkoxide intermediate is subsequently protonated, typically by a solvent molecule or another amine molecule, to yield the final β-amino alcohol product.

The overall reaction is accelerated by the presence of hydrogen-bond donors, such as the hydroxyl group formed on the product molecule.[8] This autocatalytic effect is a key feature of many amine-epoxide reactions.

The Role of the Unsymmetrical Diamine

The presence of both a primary (-NH₂) and a tertiary (-N(CH₃)₂) amine in this compound raises a critical question of reactivity. In general, primary amines are more nucleophilic and less sterically hindered than tertiary amines.[7] Therefore, the initial reaction with an epoxide is expected to predominantly occur at the primary amine.

However, the tertiary amine can still play a role, particularly as a base catalyst in the reaction.[9] While direct nucleophilic attack by the tertiary amine on the epoxide is less likely due to steric hindrance, it can facilitate the reaction by deprotonating other species or influencing the overall reaction environment.

Regioselectivity: Controlling the Site of Attack

When an unsymmetrical epoxide is used, the question of which carbon atom the amine attacks becomes crucial. The regioselectivity of the ring-opening is governed by both steric and electronic factors.[10][11]

-

Under neutral or basic conditions , the reaction typically follows an SN2 pathway where the nucleophilic amine attacks the less sterically hindered carbon atom of the epoxide.[6]

-

Under acidic conditions , the epoxide oxygen is first protonated, leading to a more carbocation-like transition state. In this case, the nucleophile may preferentially attack the more substituted carbon, following a more SN1-like mechanism.

For the reaction of this compound, which is basic, with an unsymmetrical epoxide, the attack is expected to occur at the less substituted carbon of the epoxide ring.

Experimental Protocol: Synthesis and Monitoring of a Representative Reaction

This section outlines a detailed, step-by-step methodology for the reaction of this compound with a model epoxide, phenyl glycidyl ether. This protocol is designed to be a self-validating system, with integrated analytical checkpoints.

Materials and Reagents

-

This compound (≥98% purity)

-

Phenyl glycidyl ether (≥99% purity)

-

Anhydrous isopropanol (solvent)

-

Deuterated chloroform (CDCl₃) for NMR analysis

-

Internal standard for NMR (e.g., 1,3,5-trimethoxybenzene)

Reaction Setup and Procedure

-

Reactor Preparation: A 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a thermometer is dried in an oven and cooled under a stream of nitrogen.

-

Reagent Charging: The flask is charged with this compound (e.g., 0.1 mol) and anhydrous isopropanol (50 mL). The solution is stirred until homogeneous.

-

Initiation of Reaction: Phenyl glycidyl ether (e.g., 0.1 mol) is added dropwise to the stirred solution at room temperature over 30 minutes. An exothermic reaction is expected. The temperature should be monitored and controlled with a water bath if necessary.

-

Reaction Monitoring: The progress of the reaction is monitored by taking aliquots at regular intervals (e.g., every hour) and analyzing them by ¹H NMR spectroscopy. The disappearance of the epoxide protons and the appearance of the product protons are tracked relative to the internal standard.

-

Work-up: Once the reaction is complete (as determined by NMR), the solvent is removed under reduced pressure using a rotary evaporator.

-

Product Characterization: The resulting product, a β-amino alcohol, is characterized by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy to confirm its structure and purity.

Analytical Monitoring Techniques

The reaction can be effectively monitored using a variety of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for tracking the consumption of reactants and the formation of products, as well as for determining the regioselectivity of the reaction.[12]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The disappearance of the characteristic epoxide ring absorption (around 915 cm⁻¹) and the appearance of the hydroxyl (-OH) stretching band (around 3400 cm⁻¹) can be monitored.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the reactants and products, providing kinetic data.[13]

-

Differential Scanning Calorimetry (DSC): DSC is particularly useful for studying the curing kinetics of epoxy resins, measuring the heat flow associated with the reaction.[8]

Quantitative Data Summary

The following table presents representative kinetic data for a typical amine-epoxide reaction. It is important to note that specific rate constants and activation energies for the reaction of this compound with a given epoxide would need to be determined experimentally using the methods described above.

| Parameter | Representative Value | Method of Determination |

| Rate Constant (k) at 25°C | 1.0 x 10⁻³ L mol⁻¹ s⁻¹ | NMR or HPLC |

| Activation Energy (Ea) | 50-60 kJ/mol | Arrhenius plot from temperature-dependent kinetic data |

| Heat of Reaction (ΔH) | -90 to -110 kJ/mol | DSC |

Visualizing the Mechanism and Workflow

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the reaction mechanism and the experimental workflow.

Reaction Mechanism Diagram

Experimental Workflow Diagram

Conclusion

The reaction of this compound with epoxides is a nuanced yet powerful transformation with significant applications in both pharmaceutical synthesis and materials science. This guide has provided a detailed overview of the underlying SN2 mechanism, the critical role of the unsymmetrical diamine structure in directing reactivity, and the factors governing regioselectivity. The outlined experimental protocol and analytical methods offer a practical framework for researchers to investigate this reaction with scientific rigor. By understanding and controlling the mechanistic principles detailed herein, scientists can effectively harness the synthetic potential of this important reaction.

References

-

Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. (n.d.). MDPI. Retrieved from [Link]

-

Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. (n.d.). Chemical Communications (RSC Publishing). Retrieved from [Link]

-

β-Amino alcohol synthesis by amination (alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. (2017). Journal of Pharmaceutical Sciences & Research. Retrieved from [Link]

-

Epoxy curing agents. (n.d.). Delamine. Retrieved from [Link]

-

Curing Agents for Epoxy Resin. (1990). Three Bond Technical News. Retrieved from [Link]

-

Do tertiary amines possess good nucleophilicity to react with epoxides? (2023). ResearchGate. Retrieved from [Link]

-

Effect of the Structure of Epoxy Monomers and Curing Agents: Toward Making Intrinsically Highly Thermally Conductive and Low-Dielectric Epoxy Resins. (2023). PubMed Central. Retrieved from [Link]

-

Crosslinking reaction between the epoxide ring and the primary amine. (n.d.). ResearchGate. Retrieved from [Link]

-

Dielectric and steric hindrance effects on step-polymerization of a diepoxide with monoamines. (n.d.). Journal of the Chemical Society, Faraday Transactions (RSC Publishing). Retrieved from [Link]

-

Connecting the Chemical and Biological Reactivity of Epoxides. (n.d.). ResearchGate. Retrieved from [Link]

-

Reaction mechanism, cure behavior and properties of a multifunctional epoxy resin, TGDDM, with latent curing agent dicyandiamide. (n.d.). PubMed Central. Retrieved from [Link]

-

Steric and electronic effects in cyclic alkoxyamines--synthesis and applications as regulators for controlled/living radical polymerization. (n.d.). PubMed. Retrieved from [Link]

-

Metalloenzyme-like Catalytic System for the Epoxidation of Olefins with Dioxygen Under Ambient Conditions. (n.d.). MDPI. Retrieved from [Link]

-

Research about the Method of Synthesizing N,N-dimethyl-1,3-propanediamine Continuously. (n.d.). ResearchGate. Retrieved from [Link]

-

Production process of N, N-dimethyl-1, 3-propanediamine by continuous reaction method. (2016). Xiandai Huagong/Modern Chemical Industry. Retrieved from [Link]

-

Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. (n.d.). PubMed. Retrieved from [Link]

-

Thermochemical Studies of Epoxides and Related Compounds. (n.d.). PubMed Central. Retrieved from [Link]

-

Mechanism of the dicyandiamide/epoxide reaction. (n.d.). SciSpace. Retrieved from [Link]

-

Influence of prepolymerization on gelation of diepoxide-diamine systems. (1992). POLYMER. Retrieved from [Link]

-

Characterization and quantification of N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine biocide by NMR, HPLC/MS and titration techniques. (n.d.). PubMed. Retrieved from [Link]

-

Calorimetric investigation of polymerization reactions. III. Curing reaction of epoxides with amines. (n.d.). ResearchGate. Retrieved from [Link]

-

1,3-Propanediamine, N,N-dimethyl-. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. rroij.com [rroij.com]

- 3. β-Amino alcohol synthesis by amination (alkylation) [organic-chemistry.org]

- 4. threebond.co.jp [threebond.co.jp]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Dielectric and steric hindrance effects on step-polymerization of a diepoxide with monoamines - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 11. Steric and electronic effects in cyclic alkoxyamines--synthesis and applications as regulators for controlled/living radical polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Characterization and quantification of N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine biocide by NMR, HPLC/MS and titration techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Thermodynamic Properties of N,N-Dimethyl-1,3-propanediamine (DMAPA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the essential thermodynamic and physicochemical properties of N,N-Dimethyl-1,3-propanediamine (CAS RN: 109-55-7), commonly known as DMAPA. As a critical intermediate and catalyst in numerous industrial applications—from the synthesis of surfactants and epoxy resin hardeners to pharmaceuticals—a thorough understanding of its thermodynamic behavior is paramount for process optimization, safety engineering, and computational modeling.[1][2] This document consolidates experimental data for key parameters, including enthalpy of formation, heat capacity, vapor pressure, and phase transition behavior. Furthermore, it outlines detailed, field-proven experimental protocols for the determination of these properties, emphasizing the causality behind methodological choices to ensure scientific rigor and reproducibility.

Introduction and Scope

Chemical Identity and Nomenclature

N,N-Dimethyl-1,3-propanediamine is an aliphatic diamine featuring both a primary and a tertiary amine group, which dictates its characteristic basicity and nucleophilic reactivity.[1] Its structure is foundational to its utility in a wide array of chemical syntheses.

-

IUPAC Name: N',N'-dimethylpropane-1,3-diamine[3]

It is important to distinguish this compound from its isomers, such as N,N'-Dimethyl-1,3-propanediamine (CAS 111-33-1) and 2,2-Dimethyl-1,3-propanediamine (CAS 7328-91-8), as their structural differences lead to distinct physical and thermodynamic properties. This guide focuses exclusively on the N,N-dimethyl isomer (DMAPA) due to its industrial prevalence and the availability of robust thermodynamic data.

Significance in Research and Industry

DMAPA's bifunctional nature makes it a versatile building block. It is extensively used as:

-

A catalyst for polyurethane foams and epoxy resins.[1]

-

An intermediate in the production of agrochemicals, dyes, and pharmaceuticals.[1][2]

-

A key component in the synthesis of surfactants, such as cocamidopropyl betaine, used in personal care products.[1]

-

A corrosion inhibitor in various industrial processes.[1]

Understanding its thermodynamic properties is crucial for designing and scaling up these processes, ensuring reaction efficiency, and maintaining safe operating conditions.

Core Thermodynamic and Physicochemical Properties

The functional behavior of DMAPA in any application is governed by its intrinsic properties. The following table summarizes the most critical quantitative data compiled from authoritative sources.

| Property | Value | Units | Conditions | Source(s) |

| Thermodynamic Properties | ||||

| Standard Liquid Enthalpy of Formation (ΔfH°liquid) | -77.3 ± 0.5 | kJ/mol | 298.15 K | [5] |

| Standard Gas Enthalpy of Formation (ΔfH°gas) | -34.7 to -44.8 | kJ/mol | 298.15 K | [6] |

| Standard Liquid Enthalpy of Combustion (ΔcH°liquid) | -3891.1 ± 0.5 | kJ/mol | 298.15 K | [5] |

| Liquid Phase Molar Entropy (S°liquid) | 323.0 | J/mol·K | Standard Conditions | [5][6] |

| Liquid Phase Heat Capacity (Cp,liquid) | 255.7 | J/mol·K | 298.15 K | [5] |

| 2.04 | kJ/kg·K | 25 °C, 1 atm | [3] | |

| Enthalpy of Vaporization (ΔvapH) | 35.6 | kJ/mol | [4] | |

| Physicochemical Properties | ||||

| Boiling Point | 123 - 133 | °C | 1 atm | [1][4] |

| Melting Point | -60 to -70 | °C | 1 atm | [1][4] |

| Density | 0.817 | g/mL | 25 °C | [1] |

| 0.810 | g/cm³ | 30 °C | [4] | |

| Vapor Pressure | 5 | mm Hg | 20 °C | [4] |

| 4.96 | mm Hg | 25 °C | [1] | |

| Flash Point | 20 - 26 | °C | Closed Cup | [1][3] |

| Water Solubility | Miscible / Soluble | 25 °C | [1][4] | |

| pKa (Predicted) | 10.86 ± 0.10 | [1] |

Experimental Determination of Thermodynamic Properties

The reliability of thermodynamic data hinges on meticulous experimental work. This section details the standard methodologies for measuring key parameters, providing insights into the procedural rationale.

Enthalpy of Combustion and Formation via Bomb Calorimetry

The standard enthalpy of formation (ΔfH°) is a cornerstone thermodynamic value. It is typically derived indirectly from the experimentally determined enthalpy of combustion (ΔcH°) using Hess's Law.

Workflow for Enthalpy Determination

Caption: Workflow for determining ΔfH° from experimental ΔcH°.

Detailed Protocol:

-

Sample Preparation: Accurately weigh approximately 0.5-1.0 g of high-purity DMAPA into a crucible. The mass must be known to at least four decimal places. Causality: Precision in mass is critical as the energy released is directly proportional to the amount of substance combusted.

-

Calorimeter Setup: Place the crucible in the bomb, add a small amount of water to saturate the internal atmosphere (ensuring water forms as a liquid post-combustion), and seal. Pressurize the bomb with high-purity oxygen to approximately 30 atm. Causality: Excess oxygen ensures complete and rapid combustion, preventing the formation of side products like CO.

-

Combustion: Submerge the sealed bomb in a precisely known volume of water in the calorimeter's insulated bucket. Allow the system to reach thermal equilibrium. Ignite the sample via an electrical fuse.

-

Data Logging: Record the temperature of the water bath at regular intervals before, during, and after combustion until a stable final temperature is reached.

-

Calculation of ΔcH°: Calculate the total heat released using the temperature change (ΔT) and the previously determined heat capacity of the calorimeter system. After correcting for the heat of fuse combustion and nitric acid formation (from the nitrogen in DMAPA), the standard enthalpy of combustion is determined.

-

Derivation of ΔfH°: Apply Hess's Law to the balanced combustion reaction. Using the known standard enthalpies of formation for CO₂(g) and H₂O(l), the standard enthalpy of formation for DMAPA can be calculated.

Vaporization Enthalpy from Vapor Pressure Data

The enthalpy of vaporization (ΔvapH) can be determined by measuring the vapor pressure of the liquid at different temperatures and applying the Clausius-Clapeyron equation. The transpiration method is a reliable technique for obtaining precise vapor pressure data.[7]

Detailed Protocol (Transpiration Method):

-

Apparatus Setup: A stream of an inert carrier gas (e.g., nitrogen) is passed at a slow, precisely controlled flow rate through a thermostatted saturator containing the liquid DMAPA sample. Causality: The slow flow rate ensures the carrier gas becomes fully saturated with the vapor of the substance.

-

Saturation: The sample is maintained at a constant, accurately measured temperature (T). The gas stream leaving the saturator is assumed to be in equilibrium with the liquid.

-

Condensation and Quantification: The vapor-saturated gas stream is passed through a cold trap (e.g., cooled with liquid nitrogen) to condense the DMAPA. The amount of condensed substance is determined gravimetrically or by chromatography.

-

Data Collection: The experiment is repeated at several different temperatures, yielding a set of data for the mass of substance transported by a known volume of gas at each temperature.

-

Calculation: The partial pressure (P) of the substance at each temperature (T) is calculated using the ideal gas law. A plot of ln(P) versus 1/T yields a straight line.

-

Derivation of ΔvapH: According to the Clausius-Clapeyron equation (ln(P) = -ΔvapH/R * (1/T) + C), the enthalpy of vaporization is determined from the slope of the line (-ΔvapH/R), where R is the ideal gas constant.

Basicity Determination via Potentiometric Titration (pKa)

The pKa value quantifies the basicity of the amine groups, which is critical for its role as a catalyst and in pH-dependent applications.

Workflow for pKa Determination

Caption: Experimental and analytical workflow for pKa determination.

Detailed Protocol:

-

Preparation: Prepare an aqueous solution of DMAPA of a known concentration (e.g., 0.01 M). Calibrate a pH meter using standard buffer solutions.

-

Titration: Place the DMAPA solution in a beaker with a magnetic stirrer. Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl), adding the acid in small, precise increments.

-

Data Recording: After each addition of acid, allow the pH reading to stabilize and record the pH and the total volume of acid added.

-

Analysis: Plot the recorded pH values against the volume of HCl added to generate a titration curve. Since DMAPA is a diamine, two inflection points corresponding to the protonation of the two amine groups are expected.

-

pKa Determination: The pKa values are determined from the pH at the half-equivalence points. More accurately, the equivalence points can be found from the peaks of the first derivative of the titration curve. The pKa is the pH at the volume halfway to the first equivalence point, and the second pKa is the pH at the point halfway between the first and second equivalence points.[1]

Computational Chemistry Insights

Alongside experimental work, computational methods are increasingly used to predict and validate thermodynamic properties.[8] Quantum chemical calculations and models like COSMO-RS can estimate parameters such as enthalpy of formation and pKa values.[8] These in silico approaches are particularly valuable for screening novel derivatives or for understanding properties under conditions that are difficult to replicate experimentally. For instance, computational chemistry can predict which of the two amine groups in a molecule is protonated first, providing a deeper mechanistic understanding that complements experimental pKa data.[8]

References

-

2,2-Dimethyl-1,3-propanediamine | C5H14N2 | CID 81770 - PubChem. [Link]

-

n,N-Dimethyl-1,3-propanediamine (CAS 109-55-7) Properties | Density, Cp, Viscosity - Chemcasts. [Link]

-

Experimental determination of dissociation constants (pKa) for N‐(2‐aminoethyl)‐1,3‐propanediamine, 2‐methylpentamethylene diamine, N,N‐dimethyldipropylenetriamine, 3,3′‐diamino‐N‐methyldipropyl‐amine, Bis[2‐(N,N‐dimethylamino)ethyl]ether, 2 - ResearchGate. [Link]

-

n,N-dimethyl-1,3-propane diamine, 111-33-1 - The Good Scents Company. [Link]

-

n,N-Dimethyl-1,3-propanediamine Properties vs Pressure | Density, Cp, Viscosity | Chemcasts. [Link]

-

2,2-Dimethyl-1,3-propanediamine - NIST WebBook. [Link]

-

Chemical Properties of 1,3-Propanediamine, N,N,N',N'-tetramethyl- (CAS 110-95-2) - Cheméo. [Link]

-

1,3-Propanediamine, N,N-dimethyl- - NIST WebBook. [Link]

-

Chemical Properties of 1,3-Propanediamine, N,N-dimethyl- (CAS 109-55-7) - Cheméo. [Link]

-

N,N'-Dimethyl-1,3-propanediamine - LookChem. [Link]

-

Thermodynamics, excess properties, spectra and computational chemistry of 1,2-propanediol + 1,2-propane diamine binary system - Royal Society of Chemistry. [Link]

-

Vapour Pressure and Enthalpy of Vaporization of Aliphatic Propanediamines | Request PDF - ResearchGate. [Link]

-

1,3-Propanediamine, N,N-dimethyl- - NIST WebBook. [Link]

-

1,3-Propanediamine, N,N-dimethyl- - NIST WebBook. [Link]

- CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine - Google P

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine - Google Patents [patents.google.com]

- 3. chem-casts.com [chem-casts.com]

- 4. echemi.com [echemi.com]

- 5. 1,3-Propanediamine, N,N-dimethyl- [webbook.nist.gov]

- 6. 1,3-Propanediamine, N,N-dimethyl- [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling of N,2-Dimethyl-1,3-propanediamine and Its Isomers

This document provides a comprehensive technical guide on the safety and handling precautions for N,2-Dimethyl-1,3-propanediamine. Given the limited availability of specific safety data for this particular isomer (CAS No. 1251384-75-4)[1], this guide synthesizes field-proven insights and authoritative data from structurally similar and more extensively documented isomers, including N,N'-Dimethyl-1,3-propanediamine (CAS No. 111-33-1), 2,2-Dimethyl-1,3-propanediamine (CAS No. 7328-91-8), and N,N-Dimethyl-1,3-propanediamine (CAS No. 109-55-7). The fundamental hazards associated with the diamine functional groups and the short alkyl chain are expected to be consistent across these isomers. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Hazard Identification and GHS Classification

This compound and its isomers are classified as hazardous substances presenting multiple risks. The primary hazards stem from their corrosive nature, flammability, and toxicity upon contact or ingestion. The amine functional groups render the molecule alkaline, capable of causing severe chemical burns to skin and eyes.[2][3] Furthermore, as a low-molecular-weight organic compound, it is a flammable liquid with vapors that can form explosive mixtures with air.[4]

GHS Hazard Statements based on Isomer Data:

-

H225/H226: Highly flammable liquid and vapour / Flammable liquid and vapour.[2][3]

-

H311/H312: Toxic in contact with skin / Harmful in contact with skin.[2][5]

-

H318: Causes serious eye damage.[2]

Hazard Pictograms:

Physicochemical Properties and Reactivity Profile

Understanding the physicochemical properties is fundamental to anticipating the substance's behavior during handling and in the event of a release. The data below is compiled from various isomers to provide a representative profile.

| Property | Value Range | Source(s) |

| Molecular Formula | C₅H₁₄N₂ | [6][7][8] |

| Molecular Weight | 102.18 g/mol | [6][7][8] |

| Appearance | Colorless to pale yellow liquid | [7][9] |

| Boiling Point | 145 - 154 °C | [10] |

| Melting Point | 29 - 31 °C (for 2,2-dimethyl isomer) | [10] |

| Density | 0.817 - 0.851 g/mL at 25 °C | [10] |

| Flash Point | 20 - 52 °C (Closed Cup) | [7][11] |

| Vapor Pressure | 9.75 mm Hg (at 30 °C for N,N-dimethyl isomer) | [9] |

| Water Solubility | Miscible | [7] |

Chemical Stability and Reactivity